ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a multifaceted compound with a detailed structural composition. The compound consists of an ethyl ester, a 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) group, and a 5-nitrothiophene-3-carboxylate core. Its distinctive functional groups render it relevant in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate typically involves several steps:
Starting materials: : Preparation starts with 3,4-dihydroisoquinoline and sulfonyl chloride, which are reacted in the presence of a base to produce the intermediate.
Coupling: : The intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the benzamido derivative.
Nitration: : This derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to incorporate the nitro group onto the thiophene ring.
Esterification: : Finally, esterification with ethanol under reflux conditions gives the desired ethyl ester.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound often employs automated reactors to ensure precise control over temperature, pH, and reaction times. Catalysts and continuous flow systems are used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The nitrothiophene moiety can undergo oxidation reactions, forming various oxidized products.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin and hydrochloric acid.
Substitution: : Aromatic substitution reactions can occur, particularly at positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution Conditions: : Electrophilic substitution reactions typically require a strong acid like sulfuric acid as a catalyst.
Major Products Formed
Oxidation: : Oxidized thiophene derivatives.
Reduction: : Amino-thiophene derivatives.
Substitution: : Various substituted thiophene compounds depending on the electrophiles used.
Scientific Research Applications
The scientific applications of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate span several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-targeting enzymes.
Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Applied in the manufacturing of specialty chemicals and materials due to its unique functional groups.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, often binding to the active sites of enzymes or receptors. The sulfonyl and nitro groups play critical roles in its binding affinity and specificity. For example, in enzyme inhibition, the compound might mimic the natural substrate or bind to an allosteric site, altering the enzyme's conformation and activity. The pathways involved often include redox reactions and nucleophilic attack mechanisms.
Comparison with Similar Compounds
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can be compared with compounds such as:
Ethyl 2-(4-(methylsulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Different due to the methylsulfonyl group.
Ethyl 2-(4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Varies with a different dihydroisoquinoline structure.
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Differences lie in the carbonyl group instead of the sulfonyl group.
These comparisons highlight the unique structure-function relationships that define the reactivity and applications of this compound.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)19-13-20(26(29)30)34-22(19)24-21(27)16-7-9-18(10-8-16)35(31,32)25-12-11-15-5-3-4-6-17(15)14-25/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZWWKAHYZHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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